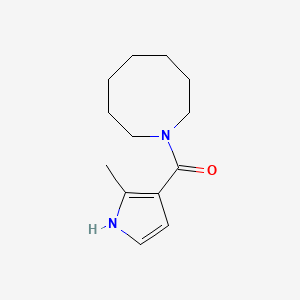
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine, also known as CTX or cycloheximide, is a potent antifungal and antibacterial agent that has been widely used in scientific research. CTX is a natural product that is produced by the fungus Streptomyces griseus and was first isolated in 1949. Since then, it has been extensively studied for its various applications in the field of molecular biology and biochemistry.
作用机制
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine works by binding to the 60S subunit of the eukaryotic ribosome, thereby inhibiting protein synthesis. It does this by preventing the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. This results in the premature termination of protein synthesis and the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria and has been used as an antifungal and antibacterial agent. This compound has also been shown to have antitumor activity and has been used in cancer research.
实验室实验的优点和局限性
One of the main advantages of using N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine in lab experiments is its potency and specificity. It is a potent inhibitor of protein synthesis and is highly specific for the eukaryotic ribosome. This makes it an ideal tool for studying protein synthesis and ribosome function. However, one of the main limitations of using this compound is its toxicity. It has been shown to be toxic to mammalian cells at high concentrations, making it difficult to use in certain experiments.
未来方向
There are several potential future directions for the use of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine in scientific research. One potential application is in the study of antibiotic resistance. This compound has been shown to be a potent inhibitor of ribosomal translocation, which is a key step in the mechanism of action of many antibiotics. By studying the interaction between this compound and the ribosome, it may be possible to develop new antibiotics that are less susceptible to resistance.
Another potential application is in the study of protein folding and misfolding. This compound has been shown to inhibit the synthesis of certain proteins, which can lead to the accumulation of misfolded proteins. By studying the effects of this compound on protein folding and misfolding, it may be possible to develop new treatments for protein misfolding diseases such as Alzheimer's and Parkinson's.
In conclusion, this compound is a potent antifungal and antibacterial agent that has been extensively used in scientific research. Its ability to inhibit protein synthesis and its specificity for the eukaryotic ribosome make it an ideal tool for studying protein synthesis and ribosome function. While there are limitations to its use, there are several potential future directions for the use of this compound in scientific research.
合成方法
The synthesis of N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine involves the fermentation of Streptomyces griseus, which produces the compound as a secondary metabolite. The compound is then extracted and purified using various chromatographic techniques. The overall yield of this compound is relatively low, making it an expensive compound to produce.
科学研究应用
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine has been extensively used in scientific research as a tool to study protein synthesis and ribosome function. It is commonly used to inhibit protein synthesis in eukaryotic cells and has been used to study the mechanism of action of various antibiotics. This compound has also been used to study the role of ribosomes in translation and has been shown to be a potent inhibitor of ribosomal translocation.
属性
IUPAC Name |
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-13(11-5-3-2-4-6-11)12-7-9-16(14,15)10-8-12/h3,5,11-12H,2,4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOJBGZVJPJGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)CC1)C2CCCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6-Methylpyridin-3-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584083.png)
![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)


